5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one
Description
Properties
IUPAC Name |
5-hydroxy-2-(piperidin-1-ylmethyl)pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-10-6-9(15-8-11(10)14)7-12-4-2-1-3-5-12/h6,8,14H,1-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXENHQISOGPMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=O)C(=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one typically involves the condensation of a suitable pyranone derivative with a piperidine derivative. One common method involves the reaction of 5-hydroxy-4H-pyran-4-one with piperidine in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydropyran derivative.
Substitution: The piperidine moiety can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-2-(piperidin-1-ylmethyl)-4H-pyran-4-one.
Reduction: Formation of 5-hydroxy-2-(piperidin-1-ylmethyl)-dihydropyran.
Substitution: Formation of derivatives with different amine or functional group substitutions.
Scientific Research Applications
5-Hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The hydroxyl group and the piperidine moiety play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyran-4-one Derivatives
Table 1: Key Structural and Stability Differences
*Quantitative Structure-Property Relationship (QSPR) stability values from . Higher values indicate greater stability.
Key Observations:
The basic piperidine nitrogen may enhance solubility under acidic conditions, a trait advantageous for oral drug delivery .
Biological Activity: Unlike kojic acid, which inhibits tyrosinase (IC₅₀ ~5 μM) for cosmetic applications , the target compound’s piperidine moiety may shift activity toward CNS targets. Comparative studies of 5-hydroxy-2-methyl-4H-pyran-4-one derivatives show antiproliferative effects (IC₅₀: 10–50 μM in glioma cells), suggesting that bulkier substituents like piperidinylmethyl could modulate potency .
Synthetic Pathways :
- The target compound is synthesized via nucleophilic substitution of kojic acid’s hydroxymethyl group. For example, chlorination of kojic acid followed by reaction with piperidine (analogous to methods in for thioether derivatives) .
- In contrast, most kojic acid derivatives are synthesized via aldol reactions at position 6, leveraging its higher reactivity .
Biological Activity
5-Hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one, a compound with the chemical formula CHNO, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a pyranone ring substituted with a piperidine moiety. Its structural characteristics contribute to its biological interactions, making it a candidate for various pharmacological applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, which may be beneficial in reducing oxidative stress in cells.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, particularly in models of neurodegenerative diseases.
- Antitumor Activity : There is emerging evidence supporting its potential as an antitumor agent, with studies indicating inhibition of cell proliferation in various cancer cell lines.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Free Radical Scavenging : Its hydroxyl group is likely involved in scavenging free radicals.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell survival and apoptosis.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in radical species, suggesting strong antioxidant activity.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Study 2: Neuroprotective Effects
In vitro experiments were conducted on neuroblastoma cells exposed to oxidative stress. Treatment with the compound resulted in decreased cell death and enhanced cell viability compared to untreated controls.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 50 |
| Compound | 85 |
Study 3: Antitumor Activity
The compound was tested against several cancer cell lines, including HeLa and A375. It demonstrated IC50 values indicative of potent antitumor activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| A375 | 15 |
Q & A
What synthetic methodologies are effective for preparing kojic acid derivatives, and how do reaction conditions influence yield?
Basic Research Focus
Kojic acid derivatives are synthesized via multicomponent reactions using organocatalysts like meglumine, which enhances reaction efficiency and recyclability. For example, dihydropyrano[3,2-b]chromenedione derivatives are prepared by condensing 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one with aldehydes and cyclic diketones. Key parameters include:
- Catalyst loading : Low catalyst concentrations (e.g., 5 mol% meglumine) reduce costs while maintaining yields >85% .
- Solvent-free conditions : Improve sustainability and simplify purification .
- Reusability : Meglumine retains catalytic activity for ≥5 cycles without significant loss .
Which analytical techniques are critical for characterizing kojic acid derivatives?
Basic Research Focus
Structural confirmation and purity assessment require:
- Spectroscopy :
- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns .
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% for bioactive compounds) .
How can molecular docking optimize kojic acid derivatives for antioxidant activity?
Advanced Research Focus
Computational approaches guide structural modifications to enhance bioactivity:
- Target selection : Dock derivatives against proteins like 3MNG (a tyrosinase homolog) to predict binding affinity. For example, compound 4k showed a docking score of −7.6 kcal/mol, correlating with strong DPPH radical scavenging (IC₅₀ = 12.5 µM) .
- Chelation enhancement : Introducing pyridinone moieties improves metal-binding capacity, critical for inhibiting reactive oxygen species (ROS) .
- QSAR models : Use descriptors like logP and topological polar surface area to predict antioxidant efficacy .
How can conflicting toxicological data on kojic acid’s genotoxicity be resolved?
Advanced Research Focus
Discrepancies in genotoxicity studies (e.g., in vitro vs. in vivo) require:
- Dose-response analysis : Topical application studies in rodents show no DNA damage at concentrations ≤1%, but in vitro assays (e.g., Ames test) may yield false positives due to metabolite interactions .
- Endpoint harmonization : Use OECD guidelines for standardized micronucleus and comet assays to reduce variability .
- Mechanistic studies : Evaluate ROS-mediated vs. direct DNA-intercalation pathways using comet assays with oxidative damage-specific enzymes (e.g., Fpg) .
What strategies improve the environmental sustainability of kojic acid-based synthesis?
Advanced Research Focus
Green chemistry principles can minimize waste:
- Catalyst design : Meglumine’s biodegradability reduces ecological impact compared to metal catalysts .
- Solvent selection : Water or ethanol as solvents lower toxicity and energy use .
- Waste valorization : Recover unreacted starting materials via column chromatography or distillation .
Which physicochemical properties of kojic acid are critical for reactivity in drug design?
Basic Research Focus
Key properties include:
- pKa : 5.06 (hydroxyl group), influencing solubility and metal chelation at physiological pH .
- LogP : −0.89, indicating hydrophilic character; derivatives with logP 1–3 show better membrane permeability .
- Thermal stability : Decomposition at >150°C necessitates low-temperature storage for lab use .
How do QSAR studies inform the design of bioactive kojic acid derivatives?
Advanced Research Focus
Quantitative structure-activity relationship (QSAR) models prioritize structural modifications:
- Descriptors : Electrophilicity index and HOMO-LUMO gaps predict radical scavenging capacity .
- Fragment-based design : Substituting the hydroxymethyl group with piperidinyl enhances lipophilicity and target affinity (e.g., tyrosinase inhibition) .
- Validation : Cross-validate models using leave-one-out (LOO) or external test sets to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
